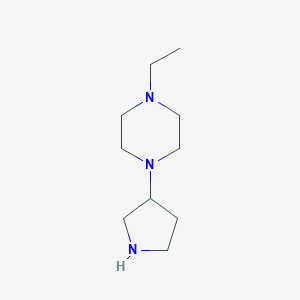

1-Ethyl-4-(pyrrolidin-3-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

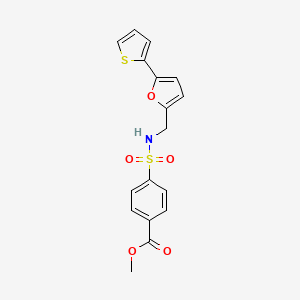

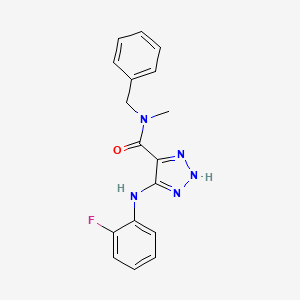

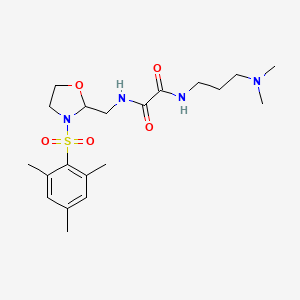

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the molecular formula C10H21N3. It has a molecular weight of 183.3 . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .

Molecular Structure Analysis

The InChI code for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is 1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a solid compound . Its IUPAC name is 1-ethyl-4-(3-pyrrolidinyl)piperazine .科学的研究の応用

Anticonvulsant Activity

Research has shown that derivatives of piperazine, including those structurally related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, exhibit potential anticonvulsant properties. For example, studies on pyrrolidine-2,5-dione derivatives have identified compounds with significant efficacy in acute models of seizures, suggesting a promising avenue for developing new antiepileptic drugs. These compounds demonstrated a more beneficial protective index than well-known antiepileptic drugs, with mechanisms involving sodium and L-type calcium channel blockage (Rybka et al., 2017).

Insecticidal Properties

Derivatives based on the piperazine scaffold, including those structurally similar to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have been explored for novel insecticides. A study on the serotonergic ligand PAPP and its derivatives showed that these compounds possess growth-inhibiting and larvicidal activities against certain pests, offering a new mode of action for insecticide development (Cai et al., 2010).

Anticancer Activity

Piperazine derivatives, including those related to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, have shown promise in anticancer research. Compounds synthesized from piperazine and evaluated for their antiproliferative effect against various human cancer cell lines have exhibited good activity, highlighting the potential for these molecules as anticancer agents (Mallesha et al., 2012).

Antimalarial Agents

Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. Studies found that certain structural modifications, such as the presence of a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, with some compounds showing significant potency at low micromolar concentrations (Mendoza et al., 2011).

Challenges in C–H Functionalization

The synthesis and functionalization of piperazines, including 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, pose significant challenges. Research has focused on developing methods for C–H functionalization to diversify this drug scaffold. Approaches such as α-lithiation trapping and transition-metal-catalyzed α-C–H functionalizations have been explored, highlighting the opportunities and difficulties in modifying piperazine substrates for pharmaceutical applications (Ye et al., 2016).

特性

IUPAC Name |

1-ethyl-4-pyrrolidin-3-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10-3-4-11-9-10/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGLIJOIARXQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(pyrrolidin-3-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)

![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)

![6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2913273.png)

![ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913275.png)